molecular formula C9H6FN B092601 8-Fluoroisoquinoline CAS No. 1075-00-9

8-Fluoroisoquinoline

Cat. No. B092601
CAS RN: 1075-00-9
M. Wt: 147.15 g/mol
InChI Key: AAQUCBIWXJSBEU-UHFFFAOYSA-N
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Description

8-Fluoroisoquinoline is a fluorinated isoquinoline derivative, which is a class of compounds known for their diverse pharmacological properties and applications in medicinal chemistry. The presence of a fluorine atom at the 8th position of the isoquinoline scaffold is significant as it can influence the chemical reactivity and biological activity of the molecule.

Synthesis Analysis

The synthesis of 8-fluoroisoquinoline derivatives has been explored through various methods. A simple procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline has been described, utilizing a directed ortho-lithiation reaction, which serves as a key intermediate for further transformations . Another study reports a one-pot synthesis of fluorinated isoquinolines, including 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines, using a silver-catalyzed intramolecular aminofluorination of alkyne .

Molecular Structure Analysis

The molecular structure of 8-fluoroisoquinoline derivatives can be complex and diverse. For instance, 8-hydroxyquinoline derived thiosemicarbazones have been characterized by single crystal X-ray diffraction, revealing non-planar structures existing in their thioamide tautomeric forms . Similarly, the crystal structure of a related compound, (5-chloroquinolin-8-yl)-2-fluorobenzoate, has been analyzed, showing significant supramolecular characteristics influenced by halogen bonding .

Chemical Reactions Analysis

8-Fluoroisoquinoline and its derivatives participate in various chemical reactions. The fluorine-amine exchange reaction can afford 8-amino-3,4-dihydroisoquinolines, which are precursors for further chemical synthesis . Additionally, the reaction of fluorophosphoranes with 8-trimethylsiloxyquinolines has been studied, leading to the formation of oxinato-fluorophosphoranes with potential intramolecular donor-acceptor interaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-fluoroisoquinoline derivatives are influenced by the presence of fluorine and other substituents. The fluorine atom can enhance the lipophilicity and stability of the molecule, which is beneficial for drug development. The metal complexes of 8-hydroxyquinoline derivatives, including those with fluorine substituents, have shown enhanced antiproliferative activity against cancer cell lines, suggesting their potential as anticancer agents . Moreover, the fluorescence properties of these compounds can be significantly altered upon complexation with metal ions, as demonstrated by the ultraweak fluorescence of 8-hydroxyquinoline in water, which undergoes ultrafast proton transfer in the excited state .

Scientific Research Applications

  • Reduced Phototoxicity in Antibacterial Agents : The introduction of a methoxy group at the 8 position of quinolone nucleus, as in a newly developed fluoroquinoline, significantly reduces phototoxicity under long-wave UV light irradiation, making it a safer antibacterial agent (Marutani et al., 1993).

  • Fluorescence-based Sensing of Cations : 8-Hydroxyquinoline-based ligands with extended conjugated fluorophores are effective in turn-on and ratiometric sensing of cations, optimizing signal output in fluorescence-based sensor arrays (Palacios et al., 2007).

  • Therapy for Latent Malaria : 8-Aminoquinoline derivatives like primaquine and tafenoquine play a critical role in treating latent malaria, offering insights into their scientific genesis, clinical applications, and public health implications (Baird, 2019).

  • Studying Fluorescence Properties : Research into 8-Hydroxyquinoline's fluorescence properties, particularly its weak emission in aqueous solutions, provides insights into photochemical and photophysical processes, crucial for applications in metal ion detection and organic light-emitting diodes (Park et al., 2016).

  • Synthesis of Central Nervous System Drug Candidates : The synthesis of 8-fluoro-3,4-dihydroisoquinoline, and its transformation into various derivatives, provides potential building blocks for developing central nervous system drug candidates (Hargitai et al., 2018).

  • Corrosion Detection in Coatings : 8-Hydroxyquinoline is effectively used as a fluorescent indicator for detecting corrosion in epoxy-coated metals, capable of early-stage detection before serious damage occurs (Roshan et al., 2018).

  • Antibacterial Properties of Derivatives : 8-Nitrofluoroquinolone derivatives show promising antibacterial activity against both gram-positive and gram-negative strains, highlighting the potential for new antibacterial agents (Al-Hiari et al., 2007).

  • Understanding Fluorescent Behavior in Chemosensors : The study of 8-hydroxyquinoline derivatives in chemosensors helps understand pathways of non-radiative relaxation in fluorophores, crucial for developing effective chemosensors for metal ion detection (Bronson et al., 2004).

  • Synthesis and Biological Activity in Medicinal Chemistry : Recent advances in the synthesis of 8-hydroxyquinoline derivatives demonstrate their significant biological activities, including antimicrobial, anticancer, and antifungal effects, presenting them as valuable compounds in health sciences (Saadeh et al., 2020).

  • Fluorophore for Sensing Metal Ions and Anions : 8-Hydroxyquinoline is a prevalent moiety for the formation of complexes with different metal ions and anions, used extensively in pharmacological and medicinal fields for sensing applications (Rohini et al., 2020).

Safety And Hazards

8-Fluoroisoquinoline is associated with certain hazards. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment when handling this compound .

Future Directions

Fluorinated isoquinolines, including 8-Fluoroisoquinoline, have attracted significant attention due to their potential applications in pharmaceuticals and materials . The development of efficient synthetic methods for fluorinated isoquinolines has been a focus of recent research . Further studies are expected to continue in this direction .

properties

IUPAC Name

8-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQUCBIWXJSBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650461
Record name 8-Fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroisoquinoline

CAS RN

1075-00-9
Record name 8-Fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluoro-6-(2-(trimethylsilyl)ethynyl)benzaldehyde (2.3 g, 10.5 mmol) was dissolved in ammonia (2M in methanol, 15 mL, 30 mmol) and the resulting mixture was heated at 80° C. in a sealed tube for 2.5 h. The solvent was removed under high vacuum and the resulting crude product purified by silica gel chromatography (20-30% EtOAc in hexanes) to give 8-fluoroisoquinoline as a pale yellow solid. MS (ESI, pos. ion) m/z: 148 (M+1).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Fluoro-6-[(trimethylsilyl)ethynyl]benzaldehyde Description 40; 10.38 g, 47.1 mmol) was dissolved in 2M ammonia in methanol (235 ml, 471 mmol) in a Parr flask and the resulting mixture heated at 80° C. with shaking on a Parr apparatus (ca. 35 psi achieved). The reaction was cooled and the solvents evaporated. The residue was purified by column chromatography on silica eluting with a gradient from neat dichloromethane to 2% methanol in dichloromethane to give the title compound (4.0 g, 58%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
235 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
M Bellas, H Suschitzky - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… Similarly other routes to the 8-fluoro-compound (I ; R = F) such as selective dehalogenation of 5-chloro-8-fluoroisoquinoline in hydrazine or a Pomeranz-Fritsch synthesis on o-…
Number of citations: 12 pubs.rsc.org
JC Belsten, SF Dyke - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… 8-Fluoroisoquinoline is described for prepared by ring-closure from appropriate amides. … 8-Fluoroisoquinoline has itself been prepared for the first time by the application of the Balz-…
Number of citations: 8 pubs.rsc.org
T Fujita, J Ichikawa - Fluorine in Heterocyclic Chemistry Volume 2: 6 …, 2014 - Springer
… For the synthesis of 8-fluoroisoquinoline, the application of the standard procedure gave a low yield of the desired product (3 % in two steps from 2-fluorobenzaldehyde) [51]. However, …
Number of citations: 2 link.springer.com
AM Walji, ED Hostetler, H Selnick, Z Zeng… - Journal of medicinal …, 2016 - ACS Publications
… To a stirred solution of 1,3-dichloro-8-fluoroisoquinoline (11c) (1.0 g, 4.63 mmol) in acetic … under reduced pressure to afford 3-chloro-8-fluoroisoquinoline as a yellow solid (0.70 g, 79%): …
Number of citations: 163 pubs.acs.org
RS Matthews, AN Matthews - Journal of Fluorine Chemistry, 2000 - Elsevier
Nucleophilic fluoride fluoro-dechlorination of four isoquinolines (5,6,7,8-tetrachloro-,3,5,6,7,8-pentachloro-,3,4,5,6,7,8-hexachloro- and 1,3,4,5,6,7,8-heptachloro-isoquinoline) led to the …
Number of citations: 4 www.sciencedirect.com
C Hargitai, T Nagy, J Halász, G Simig, B Volk - Molecules, 2018 - mdpi.com
… Finally we realized that some simple 8-fluoroisoquinoline derivatives easily available from 8-fluoro-3,4-dihydroisoquinoline (23) are not described in the literature. Therefore we treated …
Number of citations: 3 www.mdpi.com
RA Storey - 1967 - etheses.dur.ac.uk
… Attempts to prepare 8fluoroisoquinoline by catalytic dehalogenation failed. 8-Fluoroisoquinoline, was however … The preparation of 8-fluoroisoquinoline, by a Schiemann reaction …
Number of citations: 4 etheses.dur.ac.uk
NA Tamayo, Y Bo, V Gore, V Ma… - Journal of Medicinal …, 2012 - ACS Publications
… In this case, the 4-(trifluoromethyl)phenyl group was introduced at the C-1 position of the isoquinoline ring via activation of 8-fluoroisoquinoline (73) with benzyl bromide followed by …
Number of citations: 53 pubs.acs.org
J Chen, D Huang, Y Ding - Tetrahedron Letters, 2017 - Elsevier
… The position of nitrogen atom was also examined, when 8-fluoroisoquinoline was chosen as substrate, no desired product was obtained, suggesting the nitrogen directing effect …
Number of citations: 7 www.sciencedirect.com
SY Sit, K Xie, S Jacutin-Porte, KM Boy, J Seanz… - Bioorganic & medicinal …, 2004 - Elsevier
Dinapsoline is a full D 1 dopamine receptor agonist that produces robust rotational activity in the unilateral 6-OHDA rat model. This compound is orally active, and shows a low tendency …
Number of citations: 27 www.sciencedirect.com

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